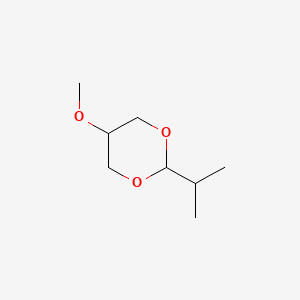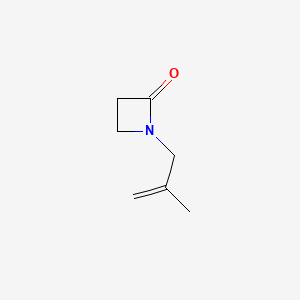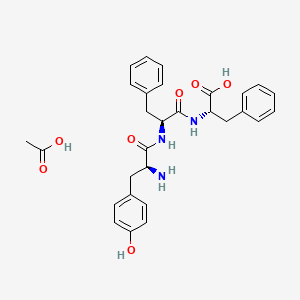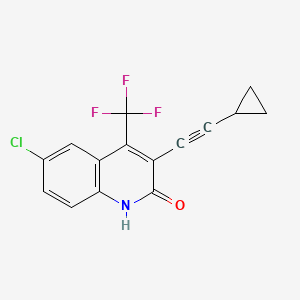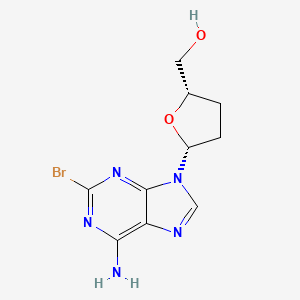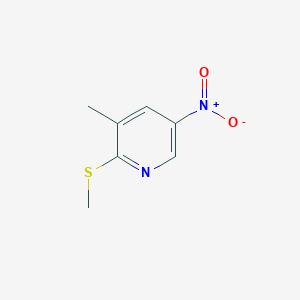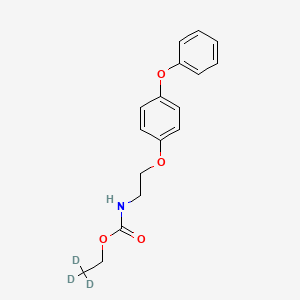
Fenoxycarb-d3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Fenoxycarb-d3 is a stable isotope-labeled compound, specifically a deuterated form of fenoxycarb. It is a carbamate insect growth regulator used primarily in agricultural and environmental applications. The molecular formula of this compound is C17D3H16NO4, and it has a molecular weight of 304.36 g/mol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Fenoxycarb-d3 involves the incorporation of deuterium atoms into the fenoxycarb molecule. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The synthetic route generally involves the following steps:
Preparation of Deuterated Ethanol: Deuterated ethanol (C2D5OH) is prepared by reacting deuterium oxide (D2O) with ethylene (C2H4) in the presence of a catalyst.
Formation of Deuterated Ethyl Carbamate: Deuterated ethanol is then reacted with phosgene (COCl2) to form deuterated ethyl carbamate (C2D5OCONH2).
Coupling with Phenoxyphenol: The deuterated ethyl carbamate is coupled with 4-phenoxyphenol in the presence of a base to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions, such as temperature, pressure, and pH, to ensure high yield and purity of the final product. The use of advanced analytical techniques, such as mass spectrometry and nuclear magnetic resonance (NMR), is essential for monitoring the incorporation of deuterium and verifying the structure of the synthesized compound .
Análisis De Reacciones Químicas
Types of Reactions
Fenoxycarb-d3 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert this compound to its corresponding alcohols.
Substitution: Substitution reactions involve the replacement of functional groups in this compound with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often require catalysts like palladium on carbon (Pd/C) and bases like sodium hydroxide (NaOH).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield phenolic oxides, while reduction may produce alcohol derivatives .
Aplicaciones Científicas De Investigación
Fenoxycarb-d3 has a wide range of scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry for the quantification of fenoxycarb in various samples.
Biology: Employed in studies of insect growth regulation and development due to its role as a juvenile hormone analog.
Medicine: Investigated for its potential use in controlling insect-borne diseases by disrupting the life cycle of disease vectors.
Industry: Utilized in the development of environmentally friendly pesticides and insecticides
Mecanismo De Acción
Fenoxycarb-d3 exerts its effects by mimicking the action of juvenile hormone in insects. It binds to juvenile hormone receptors, preventing the maturation of immature insects into adults. This disruption in the insect life cycle leads to a decrease in the population of pests. The molecular targets of this compound include juvenile hormone receptors and associated signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
Pyriproxyfen: Another juvenile hormone analog used as an insect growth regulator.
Methoprene: A juvenile hormone analog used in controlling mosquito populations.
Hydroprene: Used in pest control for insects like cockroaches and beetles.
Uniqueness of Fenoxycarb-d3
This compound is unique due to its deuterium labeling, which enhances its stability and allows for precise analytical measurements. This makes it particularly valuable in research applications where accurate quantification and tracking of the compound are essential .
Propiedades
Fórmula molecular |
C17H19NO4 |
|---|---|
Peso molecular |
304.35 g/mol |
Nombre IUPAC |
2,2,2-trideuterioethyl N-[2-(4-phenoxyphenoxy)ethyl]carbamate |
InChI |
InChI=1S/C17H19NO4/c1-2-20-17(19)18-12-13-21-14-8-10-16(11-9-14)22-15-6-4-3-5-7-15/h3-11H,2,12-13H2,1H3,(H,18,19)/i1D3 |
Clave InChI |
HJUFTIJOISQSKQ-FIBGUPNXSA-N |
SMILES isomérico |
[2H]C([2H])([2H])COC(=O)NCCOC1=CC=C(C=C1)OC2=CC=CC=C2 |
SMILES canónico |
CCOC(=O)NCCOC1=CC=C(C=C1)OC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


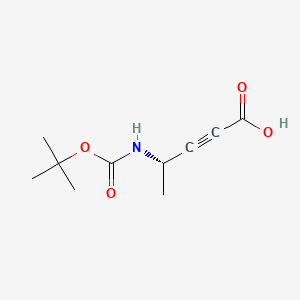
![(1R,3S,5E)-5-[(2E)-2-[(1R,3aR,7aR)-1-[(E,2R,5S)-5-cyclopropyl-5-hydroxypent-3-en-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol](/img/structure/B13838304.png)


